molecular formula C23H26N2O4 B11600023 N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11600023
M. Wt: 394.5 g/mol
InChI Key: OEMNOFQRWOBWIL-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a propoxyphenyl group and a phenylethylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring through a cyclization reaction. Subsequent steps involve the introduction of the propoxyphenyl group and the phenylethylacetamide moiety through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and acetamide-based molecules. Examples are:

  • N-(2-phenylethyl)-2,5-dioxopyrrolidin-3-ylacetamide
  • N-(4-propoxyphenyl)-2,5-dioxopyrrolidin-3-ylacetamide

Uniqueness

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H26N2O4/c1-3-15-29-20-11-9-19(10-12-20)25-22(27)16-21(23(25)28)24(17(2)26)14-13-18-7-5-4-6-8-18/h4-12,21H,3,13-16H2,1-2H3

InChI Key

OEMNOFQRWOBWIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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